![molecular formula C18H22N4O2S2 B14348003 N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide CAS No. 90475-30-2](/img/structure/B14348003.png)
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide is a complex organic compound that features a pyridine ring and a sulfanyl group. This compound is of significant interest in the field of coordination chemistry due to its ability to form stable complexes with various metal ions. The presence of the pyridine ring and the sulfanyl group makes it a versatile ligand in the synthesis of metal-organic frameworks and other coordination compounds.
Vorbereitungsmethoden
The synthesis of N1,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide typically involves the condensation of pyridine-2-carboxaldehyde with a diamine in the presence of a sulfanyl group donor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the condensation reaction. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide has several scientific research applications:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks and coordination compounds
Biology: The compound is investigated for its potential as a chelating agent in biological systems. It can form stable complexes with metal ions, which may have implications in medicinal chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metal ion-related disorders.
Wirkmechanismus
The mechanism of action of N1,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine ring and the sulfur atom of the sulfanyl group. This coordination forms stable complexes that can exhibit unique chemical and physical properties. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Vergleich Mit ähnlichen Verbindungen
N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide can be compared with other similar compounds, such as:
N,N’-Bis(2-pyridylmethyl)ethylenediamine: This compound also features a pyridine ring and a diamine backbone but lacks the sulfanyl group, making it less versatile in forming certain metal complexes.
N,N’-Bis(2-pyridyl)ethylenediamine: Similar to the previous compound but with a different substitution pattern on the pyridine ring, affecting its coordination behavior.
N,N’-Bis(2-pyridylmethyl)ethanediamide: This compound has a similar structure but with different functional groups, leading to variations in its chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
90475-30-2 |
|---|---|
Molekularformel |
C18H22N4O2S2 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
N,N'-bis[2-(pyridin-2-ylmethylsulfanyl)ethyl]oxamide |
InChI |
InChI=1S/C18H22N4O2S2/c23-17(21-9-11-25-13-15-5-1-3-7-19-15)18(24)22-10-12-26-14-16-6-2-4-8-20-16/h1-8H,9-14H2,(H,21,23)(H,22,24) |
InChI-Schlüssel |
SPCQPWSQAVBYDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CSCCNC(=O)C(=O)NCCSCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


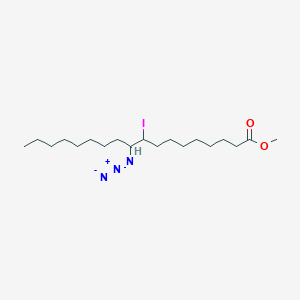

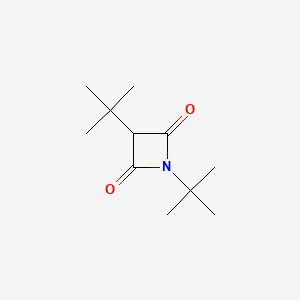

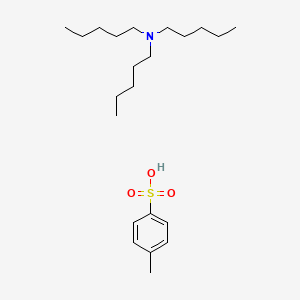
![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
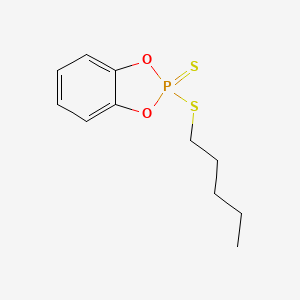
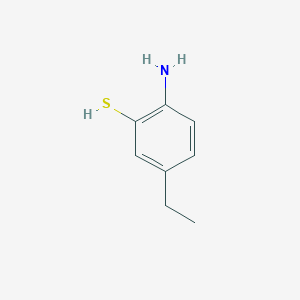
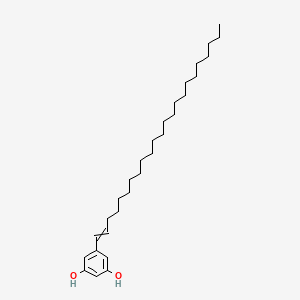
![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)
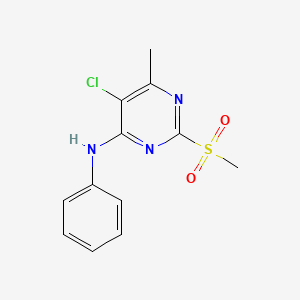
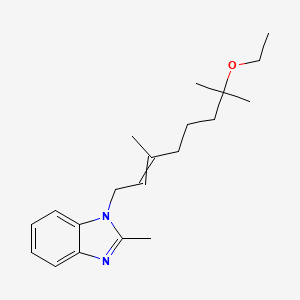
![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
